molecular formula C15H16N6O3 B2711321 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1902922-79-5

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2711321
CAS No.: 1902922-79-5
M. Wt: 328.332
InChI Key: DYJOEIXKQMGNLF-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
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Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, indicating the presence of multiple functional groups that contribute to its biological activity. The structural components include:

  • Pyrazole ring : Known for anti-inflammatory and anticancer properties.
  • Oxadiazole and isoxazole moieties : These heterocycles are associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives against various bacterial strains using the agar diffusion method. Compounds showed notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .

CompoundBacterial StrainInhibition Zone (mm)
3aS. aureus18
5aE. coli20
Reference (Ciprofloxacin)S. aureus22

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, one study reported the synthesis of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives and their cytotoxic effects on glioma cell lines. The best-performing compound exhibited an IC50 value of 5.13 µM against the C6 cell line, demonstrating significant cytotoxicity compared to standard treatments .

CompoundIC50 (C6 Cell Line)IC50 (SH-SY5Y Cell Line)
5f5.13 µM5.00 µM
5-FU8.34 µM8.53 µM

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have also been documented extensively. Compounds derived from the pyrazole framework have shown promise as selective COX inhibitors. A recent review highlighted several compounds with significant anti-inflammatory effects, with some exhibiting better efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), leading to reduced inflammation.
  • Cell Cycle Arrest : Compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities that contribute to their protective effects against cellular damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study involving the synthesis and testing of various azopyrazoles demonstrated that certain derivatives had superior antibacterial activity compared to common antibiotics .
  • Cytotoxicity in Cancer Research : Research on glioma treatment indicated that specific pyrazole derivatives not only inhibited tumor growth but also showed selectivity towards cancerous cells over normal cells .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-7-13(8(2)19-18-7)15(22)16-6-12-17-14(21-24-12)10-5-11(23-20-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJOEIXKQMGNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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